Propyl 2-oxothiazolidine-3-carboxylate
Description
Nomenclatural and Structural Definition of Propyl 2-Oxothiazolidine-3-carboxylate
This compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature. The name precisely describes its molecular architecture:
"Thiazolidine" indicates a saturated five-membered heterocyclic ring containing one sulfur and one nitrogen atom.
"2-oxo" specifies the presence of a carbonyl group (C=O) at the second position of this ring.
"3-carboxylate" denotes a carboxyl group attached to the nitrogen atom at the third position.
"Propyl" identifies the ester group formed between the carboxyl group and a propanol (B110389) moiety.
The structural formula of this compound can be depicted as a thiazolidine (B150603) ring with a propyl ester group attached to the ring's nitrogen atom.
Table 1: Structural and Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₃S |
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | this compound |
Contextualization within the Thiazolidine Heterocyclic System
The thiazolidine ring is a fundamental scaffold in heterocyclic chemistry. google.comyoutube.com It is a saturated analog of thiazole (B1198619) and is present in a variety of biologically active compounds. tamu.edu The incorporation of a sulfur atom and a nitrogen atom in the ring imparts unique chemical properties and allows for diverse functionalization. google.com Thiazolidine derivatives are key components in numerous natural products and synthetic drugs. nih.gov
This compound is a specific derivative within this broad family. The presence of the 2-oxo group and the 3-carboxylate functionalization distinguishes it from other thiazolidine derivatives, such as the well-known thiazolidinediones (TZDs), which possess two carbonyl groups in the ring and have been extensively studied for their therapeutic applications. researchgate.netcaymanchem.comorganic-chemistry.org
Historical Perspectives on Thiazolidine Chemistry Research
The exploration of thiazolidine chemistry dates back over a century, with initial studies focusing on the synthesis and reactivity of this heterocyclic system. google.commasterorganicchemistry.com The discovery of penicillin, which contains a fused β-lactam-thiazolidine ring system, marked a pivotal moment, dramatically accelerating research into thiazolidine-containing molecules. youtube.com
Over the decades, the field has evolved significantly, with the development of novel synthetic methodologies and the discovery of thiazolidine derivatives with a wide range of biological activities. tamu.edu Research has expanded to include various substituted thiazolidines, including 2,4-thiazolidinediones, which have been developed as antidiabetic agents. google.commasterorganicchemistry.com The historical trajectory of thiazolidine research underscores the enduring importance of this heterocyclic motif in the quest for new therapeutic agents and synthetic tools.
Significance of Ester Derivatives in Organic Synthesis Research
Ester functional groups are ubiquitous in organic chemistry and play a crucial role in organic synthesis. orgsyn.orgherts.ac.ukbcpcpesticidecompendium.org They are valued for their relative stability and their ability to serve as protecting groups for carboxylic acids. Furthermore, esters can be readily converted into a variety of other functional groups, making them versatile synthetic intermediates.
The formation of esters, known as esterification, is a fundamental reaction in organic chemistry, with methods like the Fischer-Speier esterification being classic examples. bcpcpesticidecompendium.org In the context of this compound, the propyl ester moiety would likely be introduced through the esterification of the corresponding 2-oxothiazolidine-3-carboxylic acid with propanol. This transformation highlights the practical utility of ester derivatives in modifying the properties of a parent molecule, potentially influencing its solubility, reactivity, and biological profile. The presence of the ester allows for a wide range of subsequent chemical transformations, such as hydrolysis back to the carboxylic acid, transesterification to other esters, or amidation to form amides. bcpcpesticidecompendium.org
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
propyl 2-oxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-2-4-11-6(9)8-3-5-12-7(8)10/h2-5H2,1H3 |
InChI Key |
AACNAMMZBVXXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCSC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 2 Oxothiazolidine 3 Carboxylate and Analogues
Classical Approaches to Thiazolidine (B150603) Ring Formation
The construction of the thiazolidine ring is a fundamental step in the synthesis of propyl 2-oxothiazolidine-3-carboxylate and its analogues. This heterocyclic scaffold is typically assembled through cyclocondensation reactions or ring-closing strategies.
Cyclocondensation Reactions in Thiazolidine Synthesis
Cyclocondensation reactions are a cornerstone of thiazolidine synthesis, often involving the reaction of a bifunctional thiol-containing compound with an aldehyde or ketone. A prevalent method involves the condensation of L-cysteine with various aldehydes. tandfonline.comekb.eg This reaction takes advantage of the nucleophilic thiol group and the amino group of cysteine to form the five-membered thiazolidine ring.
The reaction conditions for these cyclocondensations can be optimized to improve yields and reaction times. For instance, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids has been effectively carried out at room temperature in an aqueous DMSO medium using sodium bicarbonate as a base. tandfonline.com The choice of solvent and base is crucial, with various systems having been explored, including potassium acetate (B1210297) in ethanol, sodium acetate in ethanol, and triethylamine (B128534) in ethanol. tandfonline.com
One-pot, three-component reactions have also emerged as an efficient strategy for thiazolidine synthesis. These reactions can involve an aldehyde, an amine, and a mercapto-acid derivative, catalyzed by reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), to produce 4-thiazolidinones in high yields and short reaction times. ekb.eg
| Reactants | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|
| L-Cysteine and Aromatic Aldehydes | NaHCO₃ | Aqueous DMSO | (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids | tandfonline.com |
| Aldehyde, Amine, and Mercapto-acid | HBTU | Not specified | 4-Thiazolidinones | ekb.eg |
| Substituted Benzaldehyde and L-cysteine | None (reflux) | Ethanol | Substituted phenyl thiazolidine-4-carboxylic acid derivatives | ekb.eg |
Ring-Closing Strategies for 2-Oxothiazolidine Scaffolds
Ring-closing strategies provide an alternative and powerful approach to constructing the 2-oxothiazolidine ring system. One of the most prominent methods in modern organic synthesis is Ring-Closing Metathesis (RCM). nih.gov This reaction utilizes transition-metal catalysts, such as Grubbs' catalyst, to form a cyclic olefin from a diene precursor. While direct application to this compound synthesis from readily available literature is not specified, the principles of RCM are broadly applicable to the formation of various heterocyclic rings. For instance, RCM has been successfully employed in the solid-phase synthesis of cyclic peptides containing tyrosine(O-allyl) residues, demonstrating its utility in complex molecular architectures. nih.gov
Another strategy involves the intramolecular cyclization of suitably functionalized precursors. For example, base-promoted tandem ring-opening/ring-closing reactions of N-alkynyl-2-oxazolidinones have been developed for the synthesis of 2-oxazolines. researchgate.net While this example leads to an oxazoline, the underlying principle of intramolecular cyclization following a ring-opening event can be conceptually applied to the synthesis of thiazolidine derivatives.
Esterification Techniques for Carboxylate Formation
Once the 2-oxothiazolidine-4-carboxylic acid core is synthesized, the next crucial step is the esterification of the carboxylic acid group to form the propyl ester. Various esterification protocols can be employed, ranging from direct methods to transesterification reactions.
Direct Esterification Protocols
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. A well-established method is the Fischer esterification, which typically uses a strong acid catalyst like sulfuric acid. researchgate.net However, milder and more efficient methods have been developed.
One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This "Steglich esterification" is highly effective for a wide range of carboxylic acids and alcohols, including sterically hindered substrates, and proceeds under mild conditions, often at room temperature. organic-chemistry.org The procedure generally involves adding DMAP and the alcohol to a solution of the carboxylic acid, followed by the addition of DCC. organic-chemistry.org
Iron(III) acetylacetonate (B107027) has also been reported as an efficient, environmentally benign, and recoverable catalyst for the direct esterification of carboxylic acids with alcohols. researchgate.net This method is chemoselective and can be applied to various functionalized carboxylic acids, including α-hydroxy acids and N-protected amino acids. researchgate.net Another approach involves the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which then react with the carboxylic acid to form the ester under mild conditions. researchgate.net
Transesterification and Ester Exchange Reactions
Transesterification, or ester exchange, is another viable method for synthesizing this compound. This process involves reacting an existing ester (e.g., a methyl or ethyl ester) with propanol (B110389) in the presence of a catalyst. This equilibrium-driven reaction can be pushed towards the desired product by using an excess of propanol or by removing the lower-boiling alcohol byproduct.
Alkali-catalyzed transesterification is a predominant technology for the production of fatty acid methyl esters (biodiesel) and the principles are applicable to other ester syntheses. researchgate.net The in situ transesterification method, where the lipid-bearing material is directly reacted with alkaline methanol, demonstrates the versatility of this approach for various feedstocks. researchgate.net While specific examples for 2-oxothiazolidine-3-carboxylates are not detailed in the provided context, the general applicability of transesterification makes it a relevant synthetic strategy.
Stereoselective Synthesis of Thiazolidine Carboxylates
The stereochemistry of this compound can significantly influence its biological activity and physical properties. Therefore, developing stereoselective synthetic methods is of great importance. The thiazolidine ring in this compound contains chiral centers, and controlling their configuration is a key synthetic challenge.
The use of chiral starting materials is a common strategy to achieve stereoselectivity. For instance, the synthesis of 2-aryl-thiazolidine-4-carboxylic acids from L-cysteine, which possesses a natural (R)-configuration at the 4-position, can lead to diastereomeric mixtures. tandfonline.com The stereoselectivity of this reaction can be influenced by the substituents on the aromatic aldehyde and the reaction conditions. A plausible mechanism for this stereoselectivity involves an in situ imine intermediate. tandfonline.com
Furthermore, the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, can influence the stereochemical outcome of subsequent reactions. In the synthesis of a BOC-protected 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, the ortho-hydroxyl group played a crucial role in the stereoselective formation of the (2S,4R) diastereomer through strong hydrogen bonding. tandfonline.com Lewis acid-catalyzed dynamic resolutions of racemic aziridines with isothiocyanates have also been reported for the regio- and stereoselective preparation of 2-iminothiazolidines. nih.gov
| Factor | Description | Example | Reference |
|---|---|---|---|
| Chiral Starting Material | Utilizing enantiomerically pure starting materials like L-cysteine to introduce a defined stereocenter. | Synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids from L-cysteine. | tandfonline.com |
| Substituent Effects | The electronic and steric properties of substituents on the reactants can direct the stereochemical outcome. | The ortho-hydroxyl group in 2-hydroxybenzaldehyde leading to stereoselective formation of a BOC-protected derivative. | tandfonline.com |
| Protecting Groups | Protecting groups can influence the conformation of intermediates and transition states, thereby affecting stereoselectivity. | Boc-protection in the synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid. | tandfonline.com |
| Catalyst | Chiral catalysts or Lewis acids can be used to control the formation of specific stereoisomers. | Lewis acid-catalyzed dynamic resolution for the synthesis of 2-iminothiazolidines. | nih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net The auxiliary, being a single enantiomer, creates a diastereomeric intermediate that allows for the selective formation of one stereoisomer over another. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov
In the context of 2-oxothiazolidine-3-carboxylates, chiral auxiliaries can be employed to control the stereochemistry at the C4 and C5 positions of the thiazolidine ring. While specific literature for this compound is scarce, the principles can be derived from the well-established use of auxiliaries like Evans' oxazolidinones, which are structurally analogous. researchgate.net A general approach involves attaching a chiral auxiliary to a precursor molecule before the cyclization step that forms the heterocycle. For instance, an N-acylated chiral auxiliary could be used to direct the diastereoselective alkylation or aldol (B89426) reaction of a substrate that is later converted into the 2-oxothiazolidine ring.
The typical sequence for an auxiliary-guided synthesis is:
Covalent attachment of the chiral auxiliary to a substrate.
Execution of a diastereoselective transformation.
Removal of the auxiliary to yield the enantiomerically enriched product. researchgate.net
Commonly used chiral auxiliaries that serve as precedents for such syntheses are listed in the table below.
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric aldol reactions and alkylations | researchgate.net |
| Camphorsultams | Stereoselective conjugate additions and alkylations | google.com |
| Pseudoephedrine | Asymmetric alkylation of amide enolates | researchgate.net |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | researchgate.net |
Asymmetric Catalysis in Heterocycle Formation
Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries for the synthesis of enantiomerically pure heterocycles. semanticscholar.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The formation of the 2-oxothiazolidine ring can be achieved through catalytic methods that control the stereochemistry during the key bond-forming steps.
Chiral 1,3-oxazolidine ligands, for example, have been successfully used in various asymmetric transformations, including alkylations, cycloadditions, and aldol reactions. acgpubs.org These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants, leading to a preferred stereoisomer. The synthesis of the 2-oxothiazolidine core can be envisioned via an intramolecular cyclization of a suitable precursor, where the stereochemistry is set by a chiral catalyst. For instance, a chiral Lewis acid could catalyze the cyclization of a cysteine-derived substrate, controlling the formation of the stereocenters in the ring. Thiazolines, closely related heterocycles, have been synthesized in good yields and with high enantiomeric excess (up to 97% ee) using asymmetric routes. researchgate.net
Diastereoselective Synthesis Considerations
When a molecule contains multiple stereocenters, the relative configuration between them is crucial. Diastereoselective synthesis aims to control this relative stereochemistry. In the synthesis of substituted 2-oxothiazolidine-3-carboxylates, which can have stereocenters at positions C4 and C5, controlling diastereoselectivity is paramount.
The diastereomeric outcome of a reaction is influenced by several factors:
Substrate Control: The inherent chirality in the starting material can direct the formation of new stereocenters. For example, starting with an enantiomerically pure amino acid like L-cysteine provides a pre-existing stereocenter at C4, which can influence the stereochemistry of subsequent modifications.
Auxiliary Control: As discussed in section 2.3.1, a chiral auxiliary creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary direct the approach of reagents to one face of the molecule. researchgate.net For example, Whitesell's trans-2-phenyl-1-cyclohexanol (B1200244) auxiliary has been used in ene reactions to achieve a 10:1 diastereomeric ratio. researchgate.net
Reagent Control: The choice of reagents and catalysts can determine the diastereoselectivity. Chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one diastereomer. acgpubs.org
The synthesis of complex natural products often relies on carefully planned diastereoselective reactions to construct the correct relative stereochemistry of multiple chiral centers. google.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including 2-oxothiazolidine derivatives.
Solvent-Free and Aqueous Reaction Systems
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful.
Solvent-Free Systems: Conducting reactions without a solvent, often with the aid of microwave irradiation, can lead to significant improvements in efficiency and environmental impact. researchgate.net This approach, sometimes referred to as a "dry media" reaction, can result in shorter reaction times, higher yields, and simpler work-up procedures. For example, the synthesis of (Z)-2-alkylidene-4-oxothiazolidine derivatives has been efficiently achieved under solvent-free microwave conditions. researchgate.net Another study reported the synthesis of novel thiazolidinone derivatives using a heterogeneous catalyst under solvent-free conditions at room temperature, with the catalyst being reusable for up to six runs. nih.gov
Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, various techniques can facilitate aqueous reactions, such as the use of phase-transfer catalysts or high-temperature water (HTW). uni-konstanz.de The synthesis of various five-membered heterocycles has been successfully demonstrated in aqueous media. amazonaws.com For instance, 2,4-thiazolidinedione (B21345) derivatives have been synthesized by reacting aldehydes with thiourea (B124793) and monochloroacetic acid in an aqueous medium. nih.gov A patent describing the preparation of L-2-oxothiazolidine-4-carboxylic acid utilizes an aqueous solution of a base in the initial step. google.com
Catalytic Methods for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry because catalytic reactions are typically more atom-economical and energy-efficient than stoichiometric reactions. The use of efficient and recyclable catalysts is a key strategy in the green synthesis of 2-oxothiazolidine derivatives.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and recovery from the reaction mixture. This allows for easy recycling and reuse, reducing waste and cost. Examples include Amberlite IR-120H resin, which has been used as a reusable catalyst for the microwave-assisted, solvent-free synthesis of thiazolidine derivatives. nih.gov
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions (aqueous environment, neutral pH, room temperature), making them highly attractive from a green chemistry perspective. While specific examples for the target molecule are not prominent, the potential for enzymatic resolution or synthesis of precursors is significant.
Improved Homogeneous Catalysts: An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid was developed to avoid the use of highly toxic phosgene, replacing it with phenyl chloroformate. nih.gov This shift to a less hazardous reagent, while not a catalytic method in itself, reflects the green principle of designing safer chemicals. nih.gov
The table below summarizes various green catalytic approaches used for synthesizing thiazolidine and related heterocyclic cores.
| Catalyst/Method | Reaction Type | Advantages | Reference(s) |
| Microwave Irradiation | Solvent-free condensation | Reduced reaction time, high efficiency, simple workup | researchgate.netnih.gov |
| Amberlite IR-120H Resin | Microwave-assisted condensation | Reusable, green catalyst, high yield | nih.gov |
| Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Multicomponent reaction | Heterogeneous, magnetically recoverable, reusable | nih.gov |
| Phenyl Chloroformate | Cyclization | Avoids use of highly toxic phosgene | nih.gov |
Advanced Synthetic Strategies
Modern organic synthesis is continually evolving, with new strategies being developed to construct complex molecules with greater efficiency and elegance. The synthesis of this compound and its analogues can benefit from these advanced approaches.
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single operation to form a product that contains portions of all the starting materials. This strategy is highly atom- and step-economical, reducing waste and saving time and resources. The synthesis of various thiazolidinone derivatives has been achieved through one-pot, multicomponent reactions, highlighting the utility of this approach for building the heterocyclic core efficiently. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis involves pumping reactants through a reactor (often a heated or cooled tube), where the reaction occurs. This technique offers precise control over reaction parameters (temperature, pressure, reaction time), improved safety for handling hazardous intermediates, and ease of scalability. It represents a shift from traditional batch processing and is a key technology for modern, efficient chemical manufacturing.
Photoredox Catalysis: This strategy uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. It has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds and could be applied to the synthesis or functionalization of the 2-oxothiazolidine ring system.
C-H Activation: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Advanced strategies could involve the C-H activation of a suitable precursor to facilitate the cyclization or subsequent modification of the 2-oxothiazolidine scaffold.
These advanced strategies, combined with the principles of asymmetric synthesis and green chemistry, provide a powerful and versatile toolbox for the efficient and sustainable synthesis of this compound and a wide array of related heterocyclic compounds.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. mdpi.com This approach is highly valued for its atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com Several MCRs have been adapted for the synthesis of thiazolidine and related heterocyclic systems.
One notable example is the Asinger four-component reaction, which can be utilized to form 3-thiazolines, precursors that can be further modified. colab.ws This reaction typically involves a ketone or aldehyde, ammonia (B1221849) or a primary amine, a thiol, and a compound with an activated C-H group. mdpi.com While direct synthesis of this compound via a single MCR is not extensively documented, the assembly of the core thiazolidine ring through such methods is a well-established proof of concept. For instance, a synthesis route involving two sequential multicomponent reactions has been developed to create complex molecules that include a thiazolidine system. colab.ws
The Ugi and Passerini reactions are other classical MCRs that have been instrumental in synthesizing a wide array of heterocyclic compounds. mdpi.com The versatility of MCRs allows for the incorporation of diverse functional groups, making them a powerful tool for creating analogues of the target compound by varying the starting materials. mdpi.com The synthesis of various biologically active molecules, including those with anti-inflammatory or antimicrobial properties, has been successfully achieved using MCRs, highlighting the potential of this strategy for generating novel thiazolidine derivatives. mdpi.com
| Reaction Type | Components | Resulting Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Asinger Reaction | Aldehyde/Ketone, α-amino acid (e.g., Cysteine), other reactants | Thiazolidine derivatives | High atom economy, formation of core ring structure in a single step. | colab.ws |
| Sequential MCRs | Involves an initial MCR (e.g., Asinger) followed by a second MCR | Complex thiazolidin-4-yl-1,3,4-oxadiazoles | Builds molecular complexity rapidly under mild conditions. | colab.ws |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Peptide-like structures, adaptable for heterocycle synthesis | High convergence and generation of diverse molecular libraries. | mdpi.com |
Flow Chemistry Applications in Thiazolidine Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical and pharmaceutical manufacturing due to its enhanced heat and mass transfer, improved safety, and potential for automation and scalability. researchgate.netyoutube.com In this technique, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. youtube.com
The application of flow chemistry to the synthesis of thiazolidine intermediates has demonstrated significant advantages over traditional batch processes. researchgate.net Research on the synthesis of a thiazolidine drug intermediate showed that while a one-pot batch process yielded the product at 13%, a continuous flow multistep synthesis increased the yield to 16%. researchgate.net Furthermore, specific steps in the synthesis sequence showed dramatic improvements in flow reactors. For example, the synthesis of intermediate I2 (2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanol) achieved a 61.8% yield at 160 °C in a flow system, a notable performance for this class of reaction. researchgate.net
| Process | Methodology | Key Parameters | Yield | Reference |
|---|---|---|---|---|
| Thiazolidine Intermediate I2 Synthesis | Batch Process | - | 13% (in one-pot process) | researchgate.net |
| Thiazolidine Intermediate I2 Synthesis | Continuous Flow | Temperature: 160 °C | 61.8% | researchgate.net |
| Overall Multi-step Synthesis | Batch Process | - | 13% | researchgate.net |
| Overall Multi-step Synthesis | Continuous Flow | Telescoped steps | 16% | researchgate.net |
Spectroscopic and Structural Characterization of Propyl 2 Oxothiazolidine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For Propyl 2-oxothiazolidine-3-carboxylate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be required for a complete structural assignment.
Proton (¹H) NMR Analysis of this compound
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the carboxylate oxygen. The thiazolidinone ring would show two signals for the methylene protons, likely appearing as triplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and have not been experimentally verified)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₂CH₂CH₃ | ~ 0.9 - 1.0 | Triplet | ~ 7 |
| -OCH₂CH₂CH₃ | ~ 1.6 - 1.8 | Sextet | ~ 7 |
| -OCH₂CH₂CH₃ | ~ 4.0 - 4.2 | Triplet | ~ 7 |
| -S-CH₂- | ~ 3.1 - 3.3 | Triplet | ~ 6 |
| -N-CH₂- | ~ 3.8 - 4.0 | Triplet | ~ 6 |
Carbon-13 (¹³C) NMR for Backbone Characterization
The ¹³C NMR spectrum would identify all the unique carbon environments in the molecule. The carbonyl carbons of the oxothiazolidine ring and the carboxylate group would appear at the downfield end of the spectrum. The carbons of the propyl group and the thiazolidinone ring would be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and have not been experimentally verified)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₂CH₃ | ~ 10 - 12 |
| -OCH₂CH₂CH₃ | ~ 21 - 23 |
| -OCH₂CH₂CH₃ | ~ 66 - 68 |
| -S-CH₂- | ~ 30 - 32 |
| -N-CH₂- | ~ 45 - 47 |
| -N-C(=O)-O- | ~ 152 - 154 |
| -C=O (ring) | ~ 170 - 172 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the propyl group (-OCH₂-CH₂-CH₃) and the thiazolidinone ring (-S-CH₂-CH₂-N-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the propyl group and the carboxylate function, and between the carboxylate and the nitrogen of the thiazolidinone ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl Vibrational Analysis (C=O)
The molecule contains two carbonyl groups: one in the oxothiazolidine ring (an amide-like environment) and one in the carboxylate group. These would likely exhibit strong absorption bands in the IR spectrum. The exact positions can be influenced by the ring strain and electronic effects.
Table 3: Predicted Carbonyl (C=O) Vibrational Frequencies (Note: These are estimated values and have not been experimentally verified)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Carboxylate (C=O) | ~ 1740 - 1760 | Weak to Medium |
| Oxothiazolidine (C=O) | ~ 1680 - 1700 | Medium |
Heteroatom Stretch and Bend Modes (C-S, C-N)
The vibrations of the C-S and C-N bonds within the thiazolidinone ring would also produce characteristic signals in the IR and Raman spectra, although these are typically weaker and can be found in the fingerprint region, making them harder to assign definitively without comparative analysis. The C-S stretching vibration is expected to appear in the range of 600-800 cm⁻¹, while the C-N stretching vibration would likely be observed between 1000 and 1350 cm⁻¹.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₇H₁₁NO₃S | ¹²C₇¹H₁₁¹⁴N¹⁶O₃³²S | 189.04599 |
Note: This table presents the theoretical exact mass for the most abundant isotopes of the constituent elements.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, providing a unique fingerprint that aids in structural elucidation. The fragmentation pattern of this compound can be predicted based on the lability of its functional groups. Key fragmentation pathways would likely involve the loss of the propyl group, cleavage of the ester linkage, and fragmentation of the thiazolidine (B150603) ring.
A plausible fragmentation pathway would begin with the molecular ion peak [M]⁺. Subsequent fragmentation could lead to the loss of the propoxy radical (•OCH₂CH₂CH₃) or the propyl radical (•CH₂CH₂CH₃), resulting in significant fragment ions. Cleavage of the C-O bond of the ester would yield a stable acylium ion. Further fragmentation of the thiazolidine ring could occur through various ring-opening mechanisms, leading to characteristic sulfur- and nitrogen-containing fragments. Analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing confident identification. While specific experimental data for this compound is not available, the fragmentation of related thiazole (B1198619) and imidazolidine (B613845) derivatives has been studied, showing characteristic losses of side chains and ring constituents that support these predicted pathways. researchgate.net
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Origin | Theoretical m/z |
| [M]⁺ | Molecular Ion | 189 |
| [M - C₃H₇]⁺ | Loss of propyl group | 146 |
| [M - OC₃H₇]⁺ | Loss of propoxy group | 130 |
| [C₄H₄NOS]⁺ | Thiazolidine ring fragment | 114 |
| [C₃H₇]⁺ | Propyl cation | 43 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C5 position of the thiazolidine ring, and potentially at C2 depending on substitution, making it a chiral molecule. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are powerful tools for assessing the enantiomeric purity and determining the absolute configuration of chiral compounds.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.
While specific CD data for this compound is not available in the literature, studies on other chiral thiazolidine derivatives have demonstrated the utility of this technique. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the stereochemistry and conformation of the molecule. By comparing the experimental CD spectrum to that of standards of known absolute configuration or to theoretical calculations, the absolute configuration of the enantiomers of this compound could be determined. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess, providing a quantitative measure of enantiomeric purity. The application of CD spectroscopy is crucial for the characterization of this compound, particularly in contexts where stereochemistry plays a critical role in its properties and function. ntis.gov
Circular Dichroism (CD) Spectroscopy
No publicly available research data detailing the circular dichroism spectroscopy of this compound could be located. Therefore, a data table and detailed research findings for this subsection cannot be provided.
Optical Rotatory Dispersion (ORD) Studies
There is no specific information on the optical rotatory dispersion studies of this compound in the available scientific literature. Consequently, a data table and a summary of research findings for this subsection cannot be generated.
Chemical Reactivity and Functionalization of the Propyl 2 Oxothiazolidine 3 Carboxylate Scaffold
Reactions at the Ester Moiety
The propyl ester group attached to the nitrogen atom of the thiazolidine (B150603) ring is a key site for modification. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.
Hydrolysis and Transamidation Reactions
Hydrolysis: The ester linkage in propyl 2-oxothiazolidine-3-carboxylate can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-oxothiazolidine-3-carboxylic acid, and propanol (B110389). Basic hydrolysis, typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel the propoxide leaving group. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid.
Transamidation: The ester group can be converted to an amide through a process known as transamidation. This reaction involves the treatment of the ester with an amine. The reaction is often catalyzed by acids or bases, or can be achieved under neutral conditions, sometimes requiring elevated temperatures. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of propanol. A variety of amines, including primary and secondary amines, can be employed to generate a library of N-substituted 2-oxothiazolidine-3-carboxamides. researchgate.net The efficiency of the transamidation can be influenced by the nucleophilicity of the amine and the reaction conditions. For instance, the use of N,N-dialkylformamide dimethyl acetals can activate primary amides for transamidation. organic-chemistry.orgbohrium.com
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | NaOH (aq), then H3O+ | 2-Oxothiazolidine-3-carboxylic acid |
| Transamidation | R1R2NH, heat or catalyst | N,N-disubstituted-2-oxothiazolidine-3-carboxamide |
Nucleophilic Substitutions Involving the Carboxylate
While direct nucleophilic substitution at the carboxylate carbon to replace the propyloxy group is essentially the same as the reactions described above (hydrolysis and transamidation being specific examples), this framework can be expanded to include other strong nucleophiles.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can react with the ester functionality. libretexts.orgyoutube.commsu.edu Typically, the reaction of an ester with an excess of these reagents leads to the formation of a tertiary alcohol. The reaction proceeds through a two-step addition. The first equivalent of the organometallic reagent adds to the carbonyl group to form a ketone intermediate after the elimination of the propoxide. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. It is challenging to stop the reaction at the ketone stage with these highly reactive organometallic reagents. However, the use of less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R2CuLi), can sometimes allow for the selective formation of the ketone. youtube.com
| Reagent Type | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (R-MgX) (excess) | Ketone | Tertiary Alcohol |
| Organolithium Reagent (R-Li) (excess) | Ketone | Tertiary Alcohol |
| Gilman Reagent (R2CuLi) | Ketone | Ketone |
Transformations of the 2-Oxo Group
The carbonyl group at the C2 position of the thiazolidine ring is another key site for chemical modification, offering opportunities for reduction, oxidation (of the adjacent sulfur), and derivatization.
Reduction and Oxidation Reactions
Reduction: The 2-oxo group can be reduced to a hydroxyl group to form the corresponding 2-hydroxythiazolidine derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgwikipedia.org LiAlH4 is a much stronger reducing agent and will also reduce the ester moiety, whereas NaBH4 is generally selective for the reduction of aldehydes and ketones in the presence of esters. Therefore, to selectively reduce the 2-oxo group without affecting the propyl ester, NaBH4 would be the preferred reagent. The resulting 2-hydroxythiazolidine may exist in equilibrium with its ring-opened amino aldehyde form.
Oxidation of the Thioether: While the 2-oxo group itself is at a high oxidation state, the adjacent sulfur atom in the thiazolidine ring can be oxidized. The thioether functionality can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO4). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of the oxidizing agent and the reaction conditions, such as stoichiometry and temperature. This oxidation can significantly alter the electronic properties and biological activity of the molecule.
Derivatization of the Carbonyl Functionality
The carbonyl group at the C2 position can undergo condensation reactions with various nucleophiles to form a range of derivatives. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by a dehydration step.
Formation of Hydrazones and Related Derivatives: The 2-oxo group can react with hydrazine (B178648) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form the corresponding hydrazones. researchgate.net Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with semicarbazide (B1199961) gives a semicarbazone. These reactions are often catalyzed by acid and are useful for the characterization and further functionalization of the molecule. The formation of these derivatives can be confirmed by various spectroscopic methods.
Reactivity of the Thiazolidine Ring System
The thiazolidine ring itself, while generally stable, can undergo reactions that lead to its cleavage or modification at other positions. The N-acylation of the ring with the propoxycarbonyl group can influence its reactivity.
Ring-Opening Reactions: The thiazolidine ring can be opened under certain conditions. For instance, in penicillin derivatives, which contain a related thiazolidine ring, alkaline hydrolysis can lead to ring opening via an elimination reaction. hud.ac.ukrsc.org For N-acyl lactams, which share the N-acyl feature, nickel-catalyzed transamidation can proceed with ring opening. researchgate.net In the context of this compound, strong nucleophiles or certain catalytic systems could potentially induce ring cleavage. For example, treatment with a strong base could potentially lead to deprotonation at C5, followed by elimination and ring opening, although this is speculative without specific experimental data.
The stability of the thiazolidine ring is a key feature, but understanding the conditions under which it might open is crucial for designing synthetic routes and predicting potential metabolic pathways. The specific substitution pattern and the nature of the N-acyl group will significantly impact the propensity for ring opening.
Electrophilic and Nucleophilic Substitution on Ring Atoms
Direct electrophilic or nucleophilic substitution on the saturated carbon atoms (C4 and C5) of the 2-oxothiazolidine ring is generally not a favored reaction pathway. These sp³-hybridized carbons lack the electron density to attract electrophiles and are not sufficiently electron-deficient to be attacked by nucleophiles without the presence of a suitable leaving group.
Reactivity on the thiazolidine ring is dominated by the functional groups attached to it. nih.gov The high reactivity of the active methylene (B1212753) group adjacent to the carbonyl (C4) and the chemistry involving the heteroatoms typically preclude substitution reactions at the ring carbons. researchgate.net Unlike aromatic systems where electrophilic substitution is a characteristic reaction, the saturated nature of the thiazolidine ring prevents such transformations. bham.ac.uk Any substitution-type reactions would more likely proceed via radical mechanisms or through pathways involving the activation of the alpha-carbon to the carbonyl group.
Ring-Opening and Ring-Expansion Reactions
The 2-oxothiazolidine ring can undergo cleavage under various conditions, primarily through the hydrolysis of the carbamate (B1207046) or thioether linkages.
Ring-Opening: The stability of the thiazolidine ring is susceptible to hydrolytic conditions. acs.org Boiling in water or treatment with acid or base can induce ring cleavage. researchgate.net For this compound, two primary pathways for ring-opening exist:
Carbamate Hydrolysis: Under acidic or basic conditions, the N-C(O)OPr group can be hydrolyzed. Basic hydrolysis would likely proceed via nucleophilic attack at the carbamate carbonyl, leading to the cleavage of the N3-C2 bond and ultimately yielding L-cysteine, carbon dioxide, and propanol after workup. libretexts.org
Thioether Cleavage: The C5-S1 bond can also be a point of cleavage. In studies of related thiazolidine derivatives like penicillin, base-catalyzed elimination processes can lead to the opening of the thiazolidine ring. researchgate.netrsc.org This often results in the formation of an intermediate iminium ion or an enamine. researchgate.netrsc.org
| Reaction Type | Conditions | Bond Cleaved | Expected Intermediate/Products |
| Carbamate Hydrolysis | Acidic or Basic Hydrolysis (e.g., NaOH, H₂O, heat) | N3–C2 | Cysteine, CO₂, Propanol |
| Thioether Cleavage | Strong Base | C5–S1 or C2–S1 | Iminium ion, Enamine |
Ring-Expansion: Ring expansion reactions, while less common, are known for thiazolidine derivatives. For instance, certain derivatives of penicillanic acid, which contain a thiazolidine ring, have been shown to undergo base-promoted rearrangement to form cephams, a six-membered ring system. rsc.org This suggests that under specific conditions with appropriate substitution, the five-membered 2-oxothiazolidine ring in this compound could potentially be expanded to a six-membered 1,4-thiazinane derivative.
Derivatization at the Sulfur and Nitrogen Heteroatoms
Sulfur Atom: The sulfur atom in the thiazolidine ring exists as a thioether, which is readily susceptible to oxidation. Treatment with common oxidizing agents can convert the sulfur to a sulfoxide and subsequently to a sulfone. These reactions increase the oxidation state of the sulfur without cleaving the ring.
The oxidation of 2,3-disubstituted thiazolidin-4-ones to their corresponding sulfones has been reported. researchgate.net Similarly, other sulfur-containing heterocycles are efficiently oxidized using various reagents. researchgate.net
| Product | Reagent | Conditions |
| Propyl 2-sulfoxothiazolidine-3-carboxylate | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Inert solvent (e.g., DCM), low temperature |
| Propyl 2-sulfonothiazolidine-3-carboxylate | m-Chloroperoxybenzoic acid (m-CPBA) (2+ equiv.) or Oxone® | Inert solvent (e.g., DCM), room temp. |
Nitrogen Atom: The nitrogen atom is part of a carbamate linkage. The primary reaction at this site is the cleavage of the N-acyl group. As discussed in the ring-opening section, hydrolysis under acidic or basic conditions will remove the propyl carboxylate group, yielding the parent 2-oxothiazolidine. libretexts.org N-acylation is a key step in the synthesis of many thiazolidine derivatives, highlighting the reactivity of the N-H bond in the parent heterocycle. nih.gov For the title compound, this position is already functionalized, making cleavage the most relevant transformation.
Reactions at Alpha and Beta Positions to the Heterocycle
Reactivity at positions alpha and beta to the heteroatoms is a key feature of the 2-oxothiazolidine ring. The most significant reactivity occurs at the C4 position, which is alpha to both the nitrogen atom and the carbonyl group.
Alpha-Carbon Reactivity (e.g., Enolate Chemistry)
The protons on the C4 carbon, being alpha to the C2 carbonyl group, are acidic and can be removed by a strong base to form a nucleophilic enolate. researchgate.netwikipedia.org This reactivity is a cornerstone of carbonyl chemistry and is well-documented for related systems. youtube.com The formation of the enolate allows for the introduction of a wide variety of substituents at the C4 position through reactions with electrophiles.
To achieve nearly complete conversion to the enolate, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF). pressbooks.pub The resulting enolate is a powerful nucleophile that can participate in Sɴ2-type reactions. pearson.com
Below is a table summarizing potential reactions of the enolate derived from this compound.
| Reaction Type | Electrophile | Reagent/Conditions | Product Structure |
| Alkylation | Alkyl Halide (R-X) | 1) LDA, THF, -78 °C; 2) R-X | 4-Alkyl-substituted derivative |
| Aldol (B89426) Addition | Aldehyde (R'CHO) | 1) LDA, THF, -78 °C; 2) R'CHO | 4-(1-Hydroxyalkyl)-substituted derivative |
| Acylation | Acyl Chloride (R''COCl) | 1) LDA, THF, -78 °C; 2) R''COCl | 4-Acyl-substituted derivative |
Hydrogen Atom Abstraction and Radical Chemistry
Hydrogen atom abstraction (HAT) is a radical process where a free radical removes a hydrogen atom from the substrate to form a new radical. wikipedia.org The site of abstraction is determined by the bond dissociation energy (BDE) of the C-H bond, with weaker bonds being more susceptible to cleavage.
In this compound, several C-H bonds are potential targets for HAT. Positions alpha to heteroatoms like sulfur and nitrogen tend to have lower BDEs due to the ability of the heteroatom to stabilize an adjacent radical center.
The potential sites for hydrogen abstraction and the relative stability of the resulting carbon-centered radicals are outlined below.
| Position of H Abstraction | Resulting Radical Center | Factors Influencing Stability | Expected Relative Reactivity |
| C4 (Ring) | C4• | Stabilization from adjacent sulfur and N-C=O group | High |
| C5 (Ring) | C5• | Stabilization from adjacent sulfur atom | Moderate-High |
| Cα (Propyl chain) | -OCH•-CH₂-CH₃ | Stabilization from adjacent oxygen atom | Moderate |
| Cβ (Propyl chain) | -OCH₂-CH•-CH₃ | Secondary radical, minimal heteroatom influence | Low-Moderate |
| Cγ (Propyl chain) | -OCH₂-CH₂-CH₂• | Primary radical, least stable | Low |
The radical generated at C4 is expected to be the most stable due to resonance stabilization from the adjacent sulfur atom (capto-dative effect). Once formed, these carbon-centered radicals can participate in various subsequent reactions, such as coupling with other radicals or reacting with trapping agents. mdpi.com
Computational and Theoretical Investigations of Propyl 2 Oxothiazolidine 3 Carboxylate
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies provide fundamental insights into the electronic properties of Propyl 2-oxothiazolidine-3-carboxylate, which are crucial for understanding its reactivity and potential applications. These investigations typically employ a range of computational methods to model the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules like this compound due to its balance of computational cost and accuracy. DFT calculations can elucidate a variety of molecular properties that are essential for characterizing the compound.
Key ground state properties that can be determined using DFT include the molecule's equilibrium geometry, which describes the three-dimensional arrangement of its atoms. From this optimized geometry, it is possible to calculate vibrational frequencies, which correspond to the various ways the molecule can vibrate. These calculated frequencies can be compared with experimental infrared and Raman spectroscopy data to validate the computational model.
Furthermore, DFT is used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability and the energy required to excite an electron to a higher energy state. A smaller gap generally suggests that the molecule will be more reactive.
Other important parameters derived from DFT calculations include the dipole moment, which provides information about the polarity of the molecule, and the electrostatic potential, which maps the charge distribution and helps to identify regions that are susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound are not widely available in the public domain, the methodologies are well-established for analogous thiazolidine (B150603) derivatives. For instance, studies on similar compounds have utilized DFT to explore their electronic characteristics and reactivity. jmchemsci.comnih.govjmchemsci.com
Below is a hypothetical interactive data table illustrating the types of ground state properties that could be obtained from DFT calculations for this compound.
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Note: The values in this table are placeholders and would need to be populated by performing actual DFT calculations on the molecule.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. These methods are based on solving the Schrödinger equation without empirical parameters, making them more computationally intensive than DFT.
High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide benchmark-quality data for the electronic structure of this compound. These calculations are especially valuable for refining the understanding of electron correlation effects, which are important for accurately describing the molecule's energy and properties.
While computationally demanding, ab initio methods are the gold standard for obtaining precise values for properties like ionization potential, electron affinity, and electronic excitation energies. Such high-level calculations, though not commonly reported for this specific compound, are crucial for validating the results from more computationally efficient methods like DFT and for providing a deeper understanding of the molecule's intrinsic electronic behavior.
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Exploration
The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify the different stable conformations (local minima on the PES) and the transition states (saddle points) that connect them.
Computational methods can be used to systematically scan the PES by varying key dihedral angles within the molecule, such as those associated with the rotation of the propyl group and the puckering of the thiazolidine ring. For each geometry, the energy is calculated, allowing for the construction of a detailed energy landscape. This exploration reveals the most energetically favorable conformations and the energy barriers that must be overcome for the molecule to change its shape.
Conformer Stability and Interconversion Dynamics
Once the stable conformers are identified on the potential energy surface, their relative stabilities can be determined by comparing their energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. jmchemsci.com In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows researchers to observe how the molecule explores different conformations and the timescales of these conformational changes. By analyzing the trajectory of the simulation, one can understand the flexibility of different parts of the molecule and the pathways of interconversion between different stable conformers.
A hypothetical interactive data table summarizing the results of a conformational analysis is presented below.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |
| 1 | 0.00 | Value | Value |
| 2 | Value | Value | Value |
| 3 | Value | Value | Value |
Note: The values in this table are placeholders and would need to be populated by performing actual conformational analysis and molecular dynamics simulations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways on the potential energy surface, it is possible to understand the step-by-step process by which reactants are converted into products.
This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The energies of these species are calculated to determine the activation energy for each step of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" in a chemical reaction.
By calculating the activation energies, computational models can predict the feasibility and rate of a proposed reaction mechanism. This information is invaluable for understanding the reactivity of this compound and for designing new synthetic routes or predicting its behavior in different chemical environments. For instance, computational studies on related thiazolidine derivatives have been used to investigate their reaction mechanisms and to rationalize experimental observations. nih.gov
Transition State Identification
The identification of transition states is fundamental to understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its geometry dictates the pathway from reactants to products. For reactions involving this compound, such as its synthesis or degradation, computational methods like Density Functional Theory (DFT) would be employed to locate and characterize the relevant transition states. This process involves sophisticated algorithms that search the potential energy surface for saddle points, which correspond to the transition state structures.
Energy Barrier Calculations for Key Reactions
Once a transition state has been identified, the energy barrier for the reaction can be calculated. This barrier, also known as the activation energy, is the energy difference between the reactants and the transition state. It is a critical parameter for determining the rate of a chemical reaction. For this compound, calculating the energy barriers for potential reactions would allow for predictions of its kinetic stability and reactivity under various conditions. High-level quantum mechanical calculations would be necessary to obtain accurate energy barrier values.
Spectroscopic Property Prediction from Theoretical Calculations
Computational methods can also predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically achieved by first optimizing the molecule's geometry using a method like DFT and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and is not based on actual computational data for the specified compound.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Propyl-CH₂) | 3.9 - 4.2 |
| ¹H (Propyl-CH₂) | 1.6 - 1.8 |
| ¹H (Propyl-CH₃) | 0.9 - 1.1 |
| ¹H (Thiazolidine-CH₂) | 4.3 - 4.6 |
| ¹H (Thiazolidine-CH₂) | 3.2 - 3.5 |
| ¹³C (C=O) | 168 - 172 |
| ¹³C (Propyl-CH₂) | 65 - 68 |
| ¹³C (Propyl-CH₂) | 21 - 24 |
| ¹³C (Propyl-CH₃) | 10 - 12 |
| ¹³C (Thiazolidine-C=O) | 195 - 200 |
| ¹³C (Thiazolidine-CH₂) | 55 - 58 |
| ¹³C (Thiazolidine-CH₂) | 28 - 31 |
Vibrational Frequency Analysis (IR/Raman)
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is for illustrative purposes only and is not based on actual computational data for the specified compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch (ester) | 1730 - 1750 |
| C=O stretch (thioamide) | 1650 - 1680 |
| C-O stretch | 1200 - 1300 |
| C-N stretch | 1350 - 1450 |
| C-H stretch (aliphatic) | 2850 - 3000 |
Advanced Analytical Methodologies for Propyl 2 Oxothiazolidine 3 Carboxylate Research
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is a cornerstone for the separation and analysis of Propyl 2-oxothiazolidine-3-carboxylate. The choice of method depends on the specific analytical goal, whether it is determining purity, analyzing mixtures, or resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is crucial for quantifying the compound and assessing its purity. A typical method development strategy involves the systematic optimization of several parameters to achieve adequate separation from impurities and other components in a sample matrix.
Key parameters in HPLC method development include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. For a molecule like this compound, a reversed-phase column, such as a C18, is often a suitable starting point. The mobile phase typically consists of a mixture of an aqueous component (like water with a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex sample.
The detector for HPLC analysis is chosen based on the chromophoric properties of the analyte. This compound is expected to have a UV absorbance due to its chemical structure, making a UV detector a suitable choice. The selection of the optimal detection wavelength is determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance, which provides the highest sensitivity.
Validation of the developed HPLC method is a critical step to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). While specific validated methods for this compound are not extensively reported in publicly available literature, methods developed for similar thiazolidine (B150603) derivatives can provide a foundational approach. For instance, HPLC-UV based methods have been successfully developed for the simultaneous determination of other thiazolidine-4-carboxylic acid derivatives in biological matrices. nih.gov
Table 1: Illustrative HPLC Method Parameters for Thiazolidine Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form.
For carboxylic acid esters, derivatization might not always be necessary if the compound is sufficiently volatile. However, if impurities or related compounds in a mixture are less volatile, a derivatization strategy targeting other functional groups could be employed. For the thiazolidine ring, specific derivatization approaches could be explored if needed, though this is less common for the ester form.
The choice of a GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for the analysis of a wide range of organic molecules. The temperature program of the GC oven is optimized to ensure the separation of all components of interest within a reasonable analysis time.
Detection in GC is typically performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for identification.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the 4-position of the thiazolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to separate and quantify these enantiomers, as they can have different biological activities. Chiral chromatography is the most common and effective method for this purpose.
Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus, their separation.
In chiral HPLC, various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The choice of the CSP and the mobile phase is critical and often requires empirical screening to find the optimal conditions for separation. For molecules similar in structure, polysaccharide-based chiral columns have shown success in resolving enantiomers under both normal-phase and reversed-phase conditions. semanticscholar.orgnih.gov
Table 2: Example of Chiral HPLC Conditions for a Thiazolidine Derivative
| Parameter | Typical Condition |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-3) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
Hyphenated Techniques in Structural Research
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for the structural elucidation of this compound and for the analysis of complex mixtures containing this compound.
LC-MS and GC-MS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the identification power of mass spectrometry.
In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. This allows for the determination of the molecular weight of the separated components and provides fragmentation patterns that can be used for structural elucidation. For this compound, LC-MS can be used to confirm its identity in a reaction mixture, identify byproducts and impurities, and quantify the compound in complex matrices. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar molecules.
GC-MS provides similar information for volatile compounds. After separation on the GC column, the analytes are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. For this compound, GC-MS would likely require derivatization to enhance volatility, as previously discussed. The fragmentation pattern in the mass spectrum would be crucial for confirming the structure, including the propyl ester and the oxothiazolidine ring.
NMR-coupled Techniques for Enhanced Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, NMR-coupled techniques, also known as 2D NMR, offer more detailed insights into the connectivity and spatial relationships of atoms within the molecule.
For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments reveal proton-proton couplings, which helps to identify adjacent protons, for example, within the propyl chain and on the thiazolidine ring.
HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC experiments show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the attachment of the propyl carboxylate group to the nitrogen of the oxothiazolidine ring.
By employing these advanced analytical methodologies, researchers can thoroughly characterize this compound, ensuring its identity, purity, and enantiomeric composition, which is fundamental for any further scientific investigation or application.
Development of Detection and Quantification Protocols
The development of robust and sensitive analytical methods is crucial for the study of this compound. Protocols for its detection and quantification are essential for research applications, enabling accurate measurement in various matrices. Methodologies based on spectrophotometry and electrochemistry represent two promising avenues for the analysis of this and related thiazolidine compounds.
Spectrophotometric Methods
Spectrophotometry offers a widely accessible and cost-effective approach for the quantification of analytes. For compounds like this compound that may lack a strong native chromophore, analysis often requires chemical derivatization to produce a colored product that can be measured in the visible range of the electromagnetic spectrum.
A potential strategy for the spectrophotometric determination of thiazolidine-based compounds involves a ring-opening reaction followed by reaction with a chromogenic agent. For instance, a method developed for the related compound 2-aminothiazoline-4-carboxylic acid (ATCA) utilizes a thiazolidine ring opening facilitated by p-(hydroxy-mercuri)-benzoate. sdstate.edu The resulting product then reacts with diphenylthiocarbazone (dithizone) to form a new product that can be spectrophotometrically analyzed at a maximum wavelength (λmax) of 625 nm in a carbon tetrachloride solvent. sdstate.edu This derivatization-based approach demonstrates a sensitive technique that could potentially be adapted for this compound. The validation of such a method would require optimization of reaction conditions and confirmation of the reaction stoichiometry.
Key parameters for a similar hypothetical method applied to this compound would need to be established through rigorous experimentation. The table below is based on findings for the analogous compound ATCA. sdstate.edu
| Parameter | Value |
| Analyte | 2-Aminothiazoline-4-carboxylic acid (ATCA) |
| Derivatizing Reagents | p-(Hydroxy-mercuri)-benzoate, Diphenylthiocarbazone |
| Solvent | Carbon Tetrachloride |
| Wavelength of Max. Absorbance (λmax) | 625 nm |
| Linearity (R²) of Calibration Curve | 0.9971 |
This data is for the related compound 2-aminothiazoline-4-carboxylic acid and serves as an illustrative example of a potential spectrophotometric method. sdstate.edu
Electrochemical Detection
Electrochemical methods provide a highly sensitive and selective alternative for the quantification of redox-active molecules. nih.gov Thiazolidine and its derivatives contain sulfur and nitrogen atoms which can be susceptible to electrochemical oxidation or reduction, forming the basis for their detection. mdpi.comnih.gov Research on the parent compound, thiazolidine, has demonstrated its electro-activity, allowing for its determination using techniques like chronoamperometry. mdpi.comnih.gov
The electrochemical behavior of thiazolidine has been investigated at gold (Au) and platinum (Pt) electrodes across a wide range of pH values using various buffer systems. nih.gov A flow-through chronoamperometric sensor based on a gold wire electrode has been successfully used for thiazolidine determination. mdpi.comnih.gov The detection is based on the electrochemical signal generated from the oxidation of the thiazolidine ring. mdpi.com This approach offers a valid alternative to UV detection, particularly when coupled with liquid chromatography (LC-ECD). mdpi.com Given the structural similarity, this compound is expected to exhibit electrochemical activity that could be harnessed for its direct quantification.
The development of an electrochemical method for this compound would involve cyclic voltammetry studies to determine its oxidation/reduction potentials, followed by the optimization of detection parameters such as pH, supporting electrolyte, and electrode material. The performance of such a method, based on studies of the parent thiazolidine compound, could achieve low limits of detection. nih.gov
| Parameter | Value |
| Analyte | Thiazolidine |
| Working Electrode | Gold (Au) |
| Technique | Chronoamperometry (often coupled with LC) |
| Mobile Phase Example | 20% methanol-1.0 mM phosphate (B84403) buffer (pH 6.87) |
| Limit of Quantification (LOQ) | 1 ng |
This data is for the parent compound thiazolidine and illustrates the potential performance of an electrochemical method. mdpi.comnih.gov
Role of Propyl 2 Oxothiazolidine 3 Carboxylate in Modern Organic Synthesis and Materials Science Conceptual
Potential as a Synthetic Building Block for Complex Molecules
The thiazolidine (B150603) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov Propyl 2-oxothiazolidine-4-carboxylate (B1261001), as a derivative, offers a synthetically accessible entry point to this important class of compounds.
The 2-oxothiazolidine-4-carboxylate core is a versatile precursor for the synthesis of more complex heterocyclic systems. The ring can be functionalized at multiple positions, and the ester group can be modified to introduce a wide range of substituents. For instance, the nitrogen at the 3-position can be alkylated or acylated, while the carbon at the 5-position can be a site for further reactions.
The synthesis of various thiazolidine derivatives often starts from L-cysteine, which undergoes condensation with aldehydes or ketones. nanobioletters.comresearchgate.net The resulting thiazolidine-4-carboxylic acid can then be esterified to yield the propyl ester. This straightforward synthesis makes it an attractive starting material for the construction of novel heterocyclic frameworks. nih.govgoogle.com
One of the key reactions of this scaffold is its use in the preparation of bicyclic systems. For example, tandem diazotization/cyclization approaches can be employed to synthesize fused heterocyclic systems. nanobioletters.com The reactivity of the thiazolidine ring, coupled with the handle provided by the propyl ester, allows for a diverse range of chemical transformations.
Table 1: Examples of Heterocyclic Systems Derived from Thiazolidine Scaffolds
| Precursor | Reagents | Resulting Heterocycle |
| 2-Aryl-thiazolidine-4-carboxylic acid | Phenyl isothiocyanate | Thiohydantoin derivatives |
| L-cysteine, Aldehydes | - | 2-Substituted thiazolidine-4-carboxylic acids |
| (1,2,5-Oxadiazolyl)carboxamide derivatives | Diazotization/azo coupling | Fused 1,2,3-triazinone-furazan/furoxan systems |
The chiral center at the 4-position of the thiazolidine ring, derived from L-cysteine, makes propyl 2-oxothiazolidine-4-carboxylate a valuable intermediate in stereoselective synthesis. The stereochemistry at this position can be used to control the stereochemical outcome of subsequent reactions.
For example, the diastereoselectivity in the formation of 2-(substituted)thiazolidine-4-carboxylic acids has been studied, with the ratio of diastereomers being influenced by the reaction conditions. researchgate.net This inherent chirality can be exploited in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
The thiazolidine ring can act as a chiral auxiliary, directing the approach of reagents to a prochiral center in a molecule. After the desired stereoselective transformation, the auxiliary can be cleaved to reveal the enantiomerically enriched product.
Considerations for Polymer Chemistry and Material Science Applications
The application of propyl 2-oxothiazolidine-4-carboxylate in polymer chemistry and materials science is a more nascent and hypothetical area of research. However, its structural attributes suggest several potential avenues for exploration.
Hypothetically, propyl 2-oxothiazolidine-4-carboxylate could serve as a monomer in the synthesis of novel polymers. The ester functionality could be susceptible to polymerization through transesterification or could be hydrolyzed to the carboxylic acid and subsequently used in condensation polymerizations with diols or diamines.
The resulting polymers would incorporate the thiazolidine ring into the polymer backbone, potentially imparting unique properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. The biodegradability of such polymers could also be an interesting area of investigation, given the natural origin of the cysteine precursor.
The thiazolidine-4-carboxylic acid framework has been shown to participate in supramolecular aggregation through hydrogen bonding. researchgate.net The presence of hydrogen bond donors and acceptors in the molecule allows for the formation of well-ordered one-, two-, or three-dimensional assemblies in the solid state.
While the propyl ester group would reduce the hydrogen bonding capability compared to the free carboxylic acid, the carbonyl oxygen of the ester and the amide group in the ring could still participate in intermolecular interactions. These interactions could be harnessed to design and construct novel supramolecular materials with tailored properties, such as gels, liquid crystals, or porous frameworks.
Catalytic and Ligand Applications in Chemical Processes (Hypothetical)
The nitrogen and sulfur atoms within the thiazolidine ring of propyl 2-oxothiazolidine-4-carboxylate present potential coordination sites for metal ions. This suggests a hypothetical role for this compound and its derivatives as ligands in catalysis. e3s-conferences.org
Thiazolidine-based ligands have been explored for their ability to coordinate with transition metals like palladium. e3s-conferences.orgresearchgate.net Such complexes could potentially catalyze a variety of organic transformations, including cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. e3s-conferences.orgresearchgate.net The chirality of the ligand, derived from L-cysteine, could also enable its use in asymmetric catalysis, leading to the synthesis of enantiomerically enriched products.
Furthermore, the thiazolidine scaffold could be functionalized to create multidentate ligands, enhancing their coordination ability and the stability of the resulting metal complexes. The development of such catalysts remains a hypothetical but promising area for future research.
Ligand in Transition Metal Catalysis
There is no available research in the public domain that specifically investigates or establishes the use of Propyl 2-oxothiazolidine-3-carboxylate as a ligand in transition metal catalysis. The potential for this compound to act as a ligand is conceivable due to the presence of heteroatoms (nitrogen, oxygen, and sulfur) with lone pairs of electrons that could coordinate to a metal center. However, without experimental studies, any discussion on its efficacy, the types of catalytic transformations it might promote, or the properties of the resulting metal complexes would be purely speculative.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Routes with Improved Sustainability
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For Propyl 2-oxothiazolidine-3-carboxylate and related compounds, future research will likely pivot towards "green" chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on hazardous reagents and solvents. An improved synthesis for the parent L-2-oxothiazolidine-4-carboxylic acid has been developed that avoids the use of phosgene, a highly toxic gas, making the process less hazardous. nih.govcolab.ws Further research can build upon such improvements.
Future explorations should focus on several key areas. One promising direction is the use of deep eutectic solvents (DESs), which can act as both catalysts and environmentally friendly reaction media for key steps like Knoevenagel condensation in the synthesis of related thiazolidinediones. frontiersin.org Additionally, transition-metal-free multicomponent reactions, for instance, utilizing elemental sulfur and carbon dioxide, represent a highly atom-economical approach to constructing the thiazolidin-2-one core. rsc.org The development of protocols that are catalyst-free and solvent-free, potentially using techniques like microwave irradiation or ultrasonication, could dramatically improve the sustainability profile of the synthesis. ijpsdronline.comnih.gov A Chinese patent highlights a process for preparing L-2-oxothiazolidine-4-carboxylic acid with mild reaction conditions and a simple purification process, suggesting that scalable, greener methods are attainable. google.com
Table 1: Comparison of Synthetic Methodologies for the Thiazolidinone Core
| Feature | Conventional Methods | Future Sustainable Methods |
| Solvents | Often volatile organic compounds (VOCs) | Deep eutectic solvents, water, or solvent-free conditions |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, organocatalysts, reusable catalysts, or catalyst-free reactions |
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, ultrasonication (reduced reaction times) |
| Reagents | Use of hazardous materials (e.g., phosgene) | Benign reagents (e.g., CO2, elemental sulfur), improved atom economy |
| Work-up | Complex purification, significant waste | Simpler purification, minimal waste generation |
Deepening Understanding of Stereochemical Control in Reactions
The stereochemistry of thiazolidine (B150603) derivatives is critical to their biological function and material properties. For this compound, which can be derived from amino acids like L-cysteine, the C4 position is a key stereocenter. Future research must focus on developing and refining synthetic methods that allow for precise control over this and other potential stereocenters.
A significant avenue of investigation is the application of chiral auxiliaries, such as oxazolidinethiones and thiazolidinethiones, which have proven effective in a variety of asymmetric transformations. researchgate.net The development of highly stereoselective methods, such as the CS2-mediated decarboxylation cyclization used for chiral 5-substituted thiazolidine-2-thione derivatives, could be adapted to control the stereochemistry of the 2-oxothiazolidine core. researchgate.net Furthermore, catalytic asymmetric synthesis presents a more atom-economical approach. Investigating Lewis acid-catalyzed domino ring-opening cyclization (DROC) of activated aziridines could provide a regio- and stereoselective route to functionalized thiazolidines. nih.gov Understanding the factors that govern the stereochemical outcome, whether through kinetic or thermodynamic control, will be paramount for designing syntheses that yield enantiomerically pure products.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Potential Application for this compound |
| Chiral Pool Synthesis | Starting from enantiomerically pure precursors like L-cysteine. | Ensures control of the C4 stereocenter. |
| Chiral Auxiliaries | Covalently attaching a chiral group to guide the stereochemical outcome of a reaction. | Can be used to introduce and control new stereocenters (e.g., at C5). |
| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one enantiomer or diastereomer. | Development of catalytic methods for the key cyclization step. |
| Domino Reactions | Multi-step reactions where stereochemistry is set in an early step and transferred through subsequent steps. | Designing a domino sequence for efficient and stereocontrolled synthesis. |
Investigation of Unexplored Reactivity Patterns
While the thiazolidinone core is a staple in medicinal chemistry, its full reactive potential remains to be charted. Future research should systematically probe the reactivity of the this compound structure to unlock new synthetic transformations and applications.
One key area is the selective opening of the thiazolidine ring. Studies on penicillin derivatives have shown that the ring can be opened via C–S bond fission under various pH conditions. rsc.orgrsc.org Investigating controlled ring-opening of the 2-oxothiazolidine core could yield valuable intermediates, such as cysteine derivatives with orthogonal protection, or serve as a trigger for creating responsive materials. The reactivity of the carbonyl group and the adjacent methylene (B1212753) groups also warrants further study. While often considered unreactive, specific conditions could activate these positions for transformations. For example, the methylene group at C5 could potentially be functionalized, and the carbonyl group could undergo reactions beyond simple reduction. Another area of interest is the post-polymerization modification of polymers containing pendant thiazolidine rings, where ring-opening reveals reactive amine and thiol groups. nih.gov This suggests that the thiazolidine ring in the target molecule could act as a latent reactive functional group.
Table 3: Potential Sites for Reactivity Exploration
| Site | Potential Reaction Type | Research Question |
| Thiazolidine Ring | Selective Ring-Opening (C-S or N-C cleavage) | Can the ring be opened under specific enzymatic, chemical, or photochemical stimuli? |
| C5 Methylene Group | Functionalization (e.g., Aldol (B89426), Michael additions) | Can the C5 position be selectively activated for C-C bond formation? |
| N3-Propyl Carboxylate | Transesterification, Amidation, Decarboxylation | What novel derivatives can be accessed by modifying the ester group? |
| C2 Carbonyl Group | Thionation, Wittig-type reactions | Can the carbonyl oxygen be replaced or used to form a C=C bond? |
Advanced Material Applications based on the Thiazolidine Core
The unique heterocyclic structure of this compound makes it an intriguing building block for novel materials. Research in this area should extend beyond the traditional biomedical scope to explore applications in materials science.
A significant opportunity lies in the development of novel polymers. The thiazolidine ring can be incorporated into polymer backbones or as a pendant group. Ring-opening polymerization of 2-oxothiazolidine derivatives could lead to poly(thio-ester-amide)s with unique properties, such as biodegradability or enhanced thermal stability. Additionally, thiazolidinone derivatives have been used to create anti-biofilm polymers for coating surfaces. mdpi.com This concept could be expanded to create functional coatings with tailored properties. While the saturated thiazolidine ring is not inherently conductive, it shares elemental composition with the aromatic thiazole (B1198619) ring, a known component in conductive and semiconducting polymers. uwaterloo.canih.govresearchgate.net Future research could explore the synthesis of conjugated polymers by creating pathways to aromatize the thiazolidine ring post-polymerization, or by using the thiazolidine moiety as a flexible linker in block copolymers. The development of thiazole-thiazole based materials with unique fluorescent and electrochromic properties further suggests the potential for developing photoactive materials from related heterocyclic systems. youtube.com
Table 4: Potential Advanced Material Applications
| Material Type | Proposed Research Direction | Potential Functionality |
| Biodegradable Polymers | Ring-opening polymerization of the 2-oxothiazolidine core. | Creating materials for medical implants or environmentally friendly plastics. |
| Functional Coatings | Grafting thiazolidine derivatives onto surfaces or incorporating them into polymer matrices. | Anti-biofilm, anti-fouling, or responsive surfaces. |
| Conductive Materials | Developing methods for post-polymerization aromatization to form polythiazoles. | Organic electronics, sensors, and electrochromic devices. |
| Hydrogels | Cross-linking polymers functionalized with thiazolidine derivatives. | Drug delivery systems, tissue engineering scaffolds. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. mit.edunih.gov Future research should leverage these computational approaches to navigate the vast chemical space associated with this scaffold.
One of the most impactful applications is in retrosynthesis planning. arxiv.org AI models, particularly those using transfer learning for heterocycles, can propose novel and more efficient synthetic routes, including those that prioritize sustainability. nih.govchemrxiv.org For reaction optimization, ML algorithms can predict the optimal conditions (temperature, catalyst, solvent) to maximize yield and stereoselectivity, reducing the need for extensive empirical screening. beilstein-journals.orgnih.govchemrxiv.org This is particularly valuable for complex, multi-parameter reactions. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of new thiazolidine derivatives before they are synthesized. mdpi.comresearchgate.net This in silico screening can prioritize the most promising candidates for synthesis, saving time and resources. Integrating AI with automated robotic platforms could ultimately create "self-driving" laboratories for the discovery and synthesis of new thiazolidine-based molecules. beilstein-journals.org
Table 5: AI and Machine Learning in Thiazolidine Research
| Application Area | AI/ML Tool | Objective |
| Synthesis Design | Retrosynthesis Prediction Models | Propose novel, efficient, and sustainable synthetic routes to new derivatives. arxiv.org |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Predict optimal reaction conditions to maximize yield and selectivity with minimal experiments. nih.gov |
| Property Prediction | QSAR/QSPR Models | Forecast biological activity, toxicity (ADMET), and material properties of virtual compounds. nih.gov |
| Novel Compound Generation | Generative Models (e.g., VAEs, GANs) | Design new thiazolidine derivatives with desired property profiles de novo. |
| Data Analysis | Unsupervised Learning | Identify patterns and relationships in large datasets from high-throughput screening. |
Q & A
Q. How can researchers optimize the synthesis parameters of Propyl 2-oxothiazolidine-3-carboxylate using statistical experimental design?
Methodological Answer: Utilize factorial designs (e.g., Box-Behnken method) to evaluate the impact of variables like reactant ratios, temperature, and catalyst concentration on yield and purity. For instance, a 2³ factorial design can identify significant factors and interactions, followed by response surface methodology (RSM) for optimization. Statistical software like Design-Expert® (version 9.0.1) enables ANOVA validation (p < 0.05) to confirm model significance .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for empirical formula validation. Advanced facilities, such as those described in collective use centers, ensure high-resolution data for diastereoselective synthesis validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Store the compound in airtight containers in cool, ventilated areas away from combustibles. Use non-sparking tools and grounded equipment during transfers. While direct data on this compound is limited, protocols for structurally related propyl derivatives (e.g., propyl alcohol) recommend strict ignition control and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can researchers address contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer: Conduct benchmark concentration (BMC) modeling to reconcile discrepancies, as applied in AEGL derivations for propyl chloroformate. Cross-species extrapolation with uncertainty factors (e.g., 10-fold for interspecies variability) and mechanistic studies (e.g., genotoxicity assays) can clarify dose-response relationships .
Q. What methodologies are appropriate for establishing acute exposure guidelines when human toxicity data is absent?
Methodological Answer: Derive AEGL values using animal toxicity data (e.g., LC₅₀, NOAEL) adjusted with uncertainty factors. For example, AEGL-3 (lethal threshold) for propyl chloroformate was calculated using rat lethality data scaled with time-concentration models. Similar approaches can be adapted for this compound .
Q. How should stability studies for this compound be designed under varying environmental conditions?
Methodological Answer: Use stability-indicating assays (e.g., HPLC purity tests) under controlled stressors (pH, temperature, light). Follow protocols from phosphatidylcholine assays, ensuring plate sealing during incubation and avoiding cross-contamination. Data from accelerated stability testing (40°C/75% RH) can predict shelf-life .
Q. What statistical strategies resolve formulation challenges in drug delivery systems incorporating this compound?
Methodological Answer: Apply mixture designs to optimize entrapment efficiency (EE) and particle size in nanoformulations. For example, factorial designs identified hydroxyl propyl β-CD concentration as critical for EE in artemether-lumefantrine systems. Similar DOE principles can enhance drug compatibility studies .
Data Analysis and Interpretation
Q. How to validate computational models predicting the reactivity of this compound in synthetic pathways?
Methodological Answer: Cross-validate density functional theory (DFT) predictions with experimental spectral data (e.g., IR, NMR). For pyrrolidine derivatives, computational results aligned with diastereoselective synthesis outcomes, confirming model reliability .
Q. What steps ensure reproducibility in toxicity studies when historical data is inconsistent?
Methodological Answer: Standardize test protocols (e.g., OECD guidelines) and include positive/negative controls. For propyl chloroformate, data gaps necessitated conservative AEGL estimates; transparent reporting of uncertainty and peer review mitigate reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
